molecular formula C21H25N3 B1663025 ジメボリン CAS No. 3613-73-8

ジメボリン

カタログ番号: B1663025
CAS番号: 3613-73-8
分子量: 319.4 g/mol
InChIキー: JNODQFNWMXFMEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Dimebolin, also known as Dimebon or Latrepirdine, was initially developed in Russia as an over-the-counter antihistamine for allergy treatment . Subsequent research explored its potential as a neuroprotective drug, particularly for Alzheimer's disease (AD) . Dimebolin targets multiple pathways in the nervous system, including the inhibition of acetylcholinesterase .

Alzheimer's Disease

Dimebolin has been investigated as a therapeutic agent for treating AD . It was selected for evaluation in an animal model of AD where cerebral cholinergic functions were impaired by injecting an intracerebroventricular toxin, ethylcholine aziridinium ion (AF64A), resulting in learning deficits . Systemic administration of Dimebolin improved active avoidance conditioning in AF64A-injected rats, suggesting that Dimebolin might be useful for treating cognitive disorders .

Several clinical trials have been conducted to evaluate Dimebolin's efficacy in treating AD:

  • CONCERT Study A phase III clinical research study was designed to evaluate whether Dimebolin in combination with Aricept® (donepezil HCl) could improve cognition and daily living function in 1050 patients with mild-to-severe AD .
  • Another clinical trial evaluated the safety and efficacy of Dimebolin in patients with moderate-to-severe AD receiving existing background therapy with memantine .
  • CONNECTION trial A large Phase III clinical trial of Dimebolin in AD patients has been completed (NCT00838110). This trial was sponsored by Medivation and Pfizer and lasted 26 weeks. The CONNECTION trial was a multi-national, double-blind, placebo-controlled, safety and efficacy trial, involving 598 patients with mild-to-moderate AD, at 63 sites in North America, Europe, and South America .

Huntington's Disease

In addition to AD, Dimebolin has also been developed for treating Huntington's disease (HD) . An earlier phase II study showed that Dimebolin treatment led to a modest, but significant improvement in cognitive functions in HD patients as measured by the Mini Mental States Exam . A multinational phase III Huntington disease trial (the HORIZON Study) is in progress to test the safety and efficacy of Dimebolin in HD patients . Using a transgenic fly model of Huntington’s disease, investigators demonstrated that feeding the flies with 100 μM of Dimebolin partially reduced photoreceptor degeneration in this model .

Other neurological disorders

Dimebolin's ability to interact with various receptors, such as 1B adrenergic receptors, histamine H1 receptors, and serotonin 5-HT6 receptors, suggests potential applications in other neurological disorders . Its high affinity for inhibiting serotonin 5-HT6 receptors is of particular interest, as these receptors are known targets for cognitive enhancement and have been considered as a target for AD treatment . An animal model evaluation confirmed Dimebolin's ability to interact with 5-HT6 receptors in vivo and exert acute behavioral effects similar to the specific 5-HT6 receptor antagonist SB-399885 .

Diarrheal disease

作用機序

ラトレピルジンは、複数のメカニズムを通じて作用を発揮します。

生化学分析

Biochemical Properties

Dimebolin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. It has been shown to modulate calcium flux and apoptosis, and it inhibits several receptors, including α-adrenergic receptors, histamine receptors, and serotonin receptors . These interactions suggest that Dimebolin can influence multiple signaling pathways and cellular processes.

Cellular Effects

Dimebolin has been observed to affect various types of cells and cellular processes. In neurons, it has been shown to inhibit cell death and improve cognitive function in animal models of Alzheimer’s disease . Dimebolin influences cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter systems and calcium channels . These effects contribute to its potential neuroprotective properties.

Molecular Mechanism

At the molecular level, Dimebolin exerts its effects through multiple mechanisms. It binds to and modulates the activity of L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors . These interactions lead to changes in gene expression and enzyme activity, contributing to its cognitive-enhancing and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimebolin have been studied over time. Acute dosing of Dimebolin has been shown to elevate extracellular amyloid-β levels in vitro and in vivo . The stability and degradation of Dimebolin, as well as its long-term effects on cellular function, have been observed in various experimental systems, including neuroblastoma cells and transgenic mice .

Dosage Effects in Animal Models

The effects of Dimebolin vary with different dosages in animal models. In rhesus monkeys, Dimebolin significantly improved working memory at doses ranging from 3.9 to 118 µg/kg . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Dimebolin is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, Dimebolin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

Dimebolin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, contributing to its overall biochemical and therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Latrepirdine involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring system and subsequent functionalization to introduce the pyridyl and ethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Latrepirdine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield of the final product .

化学反応の分析

反応の種類: ラトレピルジンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、置換反応は様々な官能基を持つアナログを幅広く生成する可能性があります .

類似化合物との比較

ラトレピルジンは、以下のようなクラスの他の化合物と比較されます。

独自性: ラトレピルジンの独自性は、様々な細胞機能と経路に影響を与えるマルチターゲットアプローチにあり、神経変性疾患の治療に使用される他の単一ターゲット薬と区別されます .

生物活性

Dimebolin, also known as Dimebon, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). Initially developed as an antihistamine, its repurposing for cognitive enhancement has led to various studies investigating its biological activity and mechanisms of action. This article provides a comprehensive overview of the biological activity of Dimebolin, emphasizing its neuroprotective effects, interactions with neurotransmitter systems, and implications for clinical use.

Neuroprotective Effects:
Dimebolin exhibits neuroprotective properties through several mechanisms:

  • NMDA Receptor Modulation:
    • Dimebolin acts on NMDA receptors, which are critical for synaptic plasticity and memory function. At lower concentrations, it enhances the activity of AMPA receptors, while at higher concentrations, it functions as an NMDA antagonist. The half-maximal inhibitory concentration (IC50) for NMDA receptor inhibition is approximately 10 μM .
  • Calcium Homeostasis:
    • It has been shown to inhibit glutamate-induced increases in intracellular calcium levels, thereby protecting neurons from excitotoxicity associated with neurodegenerative processes .
  • Mitochondrial Function:
    • Dimebolin may help maintain mitochondrial integrity by preventing neurotoxin-mediated mitochondrial pore dysfunction, which is crucial for neuronal survival .
  • Serotonergic Activity:
    • The compound interacts with 5-HT6 serotonin receptors, exhibiting antagonistic effects that may enhance cognitive function .
  • Inhibition of Protein Aggregation:
    • Dimebolin has demonstrated the ability to inhibit TDP-43 protein aggregation in neuroblastoma cells, suggesting potential benefits in disorders characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration .

Clinical Trials and Findings

Dimebolin has undergone various clinical trials to assess its efficacy in treating Alzheimer's disease and other neurodegenerative conditions:

  • Phase 2 Trials: Initial studies indicated significant cognitive improvements in patients with mild to moderate Alzheimer's disease when treated with Dimebolin compared to placebo . Notably, a trial involving 183 patients reported a statistically significant benefit on cognitive assessments after 26 weeks of treatment .
  • Phase 3 Trials: Subsequent Phase 3 trials have yielded mixed results. The CONNECTION trial involving 598 patients found no significant differences in cognitive outcomes between Dimebolin and placebo groups after six months . Similarly, another Phase 3 study reported that neither primary nor secondary endpoints showed significant improvements with Dimebolin treatment compared to placebo .

Controversies and Concerns

Despite initial promising results, later studies raised concerns regarding the long-term effects of Dimebolin:

  • Increased Beta-Amyloid Levels: Research from Mount Sinai suggested that Dimebolin may increase beta-amyloid levels in the brain, which is associated with neuronal deterioration and plaque formation in Alzheimer's disease . This finding contradicts earlier hypotheses that Dimebolin could reduce beta-amyloid accumulation.
  • Side Effects: The most commonly reported side effect in trials was dry mouth; however, the implications of increased beta-amyloid production necessitate further investigation into the safety profile of Dimebolin over extended use .

Summary of Clinical Findings

Study TypePatient PopulationTreatment DurationKey Findings
Phase 2 Trial183 AD patients26 weeksSignificant cognitive improvement noted
Phase 3 CONNECTION598 AD patients6 monthsNo significant difference from placebo
Phase 3 Other TrialVarious AD patientsNot specifiedNo significant change in primary/secondary outcomes
Ongoing StudiesHuntington's diseaseOngoingEvaluating effects on cognitive function

特性

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189705
Record name Latrepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-73-8
Record name Dimebon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3613-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrepirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrepirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latrepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATREPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latrepirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Concentrated HCl (6 cm3) was added to EtOH (4 cm3). The crude N′-(1-methyl-piperidin-4-ylidene)-N-[2-(6-methyl-pyridin-3-yl)-ethyl]-N-p-tolyl-hydrazine was dissolved in this ethanolic HCl and heated to 100° C. for 30 minutes. The reaction was then cooled, and diluted with H2O (10 cm3), saturated with Na2CO3, and extracted with CHCl3 (3×50 cm3). The combined extracts were dried (MgSO4) and solvent removed. The residual brown oil was purified by flash column chromatography over SiO2 (10×2 cm) eluting with 1:1 EtOAc/MeOH to provide the desired product as a pale brown powder (612 mg, 63% yield over 3 steps based on last pure starting material (2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine)).
Name
N′-(1-methyl-piperidin-4-ylidene)-N-[2-(6-methyl-pyridin-3-yl)-ethyl]-N-p-tolyl-hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimebolin
Reactant of Route 2
Reactant of Route 2
Dimebolin
Reactant of Route 3
Reactant of Route 3
Dimebolin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimebolin
Reactant of Route 5
Reactant of Route 5
Dimebolin
Reactant of Route 6
Reactant of Route 6
Dimebolin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。